4-Chloroquinoline 1-oxide hydrochloride
Description
Historical Context and Development of Quinoline (B57606) Systems
The journey of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.gov This discovery marked the advent of a new class of heterocyclic aromatic compounds. A pivotal moment in quinoline synthesis was the development of the Skraup synthesis in 1880, a method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. chemicalbook.com This and other named reactions, such as the Doebner-von Miller, Friedländer, and Combes syntheses, developed in the late 19th century, greatly expanded the accessibility and diversity of quinoline derivatives. researchgate.netquora.com
The significance of the quinoline scaffold was profoundly realized with the isolation of the antimalarial alkaloid quinine (B1679958) from the bark of the Cinchona tree. mdpi.comscbt.com The curative properties of cinchona bark for malaria were known since the 17th century, but the isolation of quinine and cinchonine (B1669041) in 1820 provided the pure compounds responsible for this activity. mdpi.com This discovery established quinoline as a "privileged scaffold" in medicinal chemistry, driving extensive research into synthetic quinoline-based drugs, leading to the development of compounds like chloroquine (B1663885) in the 1940s. mdpi.comnih.gov Today, quinoline and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com
| Year | Discovery/Development | Significance |
| 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar. nih.gov | Marks the discovery of the quinoline scaffold. |
| 1880 | Zdenko Hans Skraup develops the Skraup synthesis. chemicalbook.com | Provides one of the first reliable methods for quinoline synthesis. |
| 1882 | Paul Friedländer develops the Friedländer synthesis. quora.com | Offers an alternative and versatile route to substituted quinolines. |
| 1820 | Pelletier and Caventou isolate quinine and cinchonine. mdpi.com | Identifies the active antimalarial compounds from Cinchona bark. |
| 1940s | Synthetic quinoline compound chloroquine is introduced. mdpi.com | Becomes a vital tool in the global fight against malaria. |
Evolution of Heterocyclic N-Oxide Research
A heterocyclic N-oxide is a chemical compound containing a nitrogen-oxygen bond where the nitrogen is part of a heteroaromatic ring. researchgate.net The N-oxide functional group, often written as R₃N⁺–O⁻, imparts unique properties to the parent heterocycle. chemicalbook.com These compounds are highly polar and often exhibit excellent water solubility. chemicalbook.com
The study of amine oxides began to gain significant traction in the mid-20th century. researchgate.net Research into heterocyclic N-oxides revealed that the N-oxide motif could dramatically alter the electronic properties and reactivity of the parent aromatic system. chemspider.com The formally negatively charged oxygen atom can delocalize electron density into the ring, influencing its reactivity in chemical transformations. researchgate.net
Initially explored for their interesting chemical properties, heterocyclic N-oxides have since emerged as a significant class of compounds in medicinal chemistry. researchgate.netgoogle.com They are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, antihypertensive, and anti-inflammatory properties. researchgate.net The N-oxide group can act as a bioisostere of a carbonyl group, form critical hydrogen bonds with biological targets, or serve as a precursor to nitric oxide donors. chemspider.com This versatility has led to the successful incorporation of the N-oxide motif in several drug development projects. google.com
Significance of 4-Chloroquinoline (B167314) 1-oxide in Advanced Organic Synthesis
4-Chloroquinoline 1-oxide stands out as a highly versatile intermediate in organic synthesis. chemimpex.com Its structure combines the reactive features of a quinoline N-oxide with a strategically placed chlorine atom at the 4-position. This chlorine atom is a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov This allows for the introduction of a wide variety of functional groups at this position, including amines, thiols, and alkoxides, which is a cornerstone for building molecular complexity. mdpi.comresearchgate.net
Furthermore, the N-oxide group activates the quinoline ring system for other transformations. It can direct C-H functionalization reactions, particularly at the C2 position, and participate in cycloaddition reactions. researchgate.net The ability to undergo various chemical transformations makes 4-chloroquinoline 1-oxide a valuable precursor for the synthesis of a diverse range of quinoline derivatives, which are crucial for exploring new therapeutic agents and functional materials. chemimpex.com Its role as a key building block is evident in the synthesis of pharmaceuticals, particularly antimalarial and antimicrobial agents, as well as in the development of functionalized polymers and coatings in materials science. chemimpex.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-8-5-6-11(12)9-4-2-1-3-7(8)9;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRQFOBEBPSRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637339 | |
| Record name | 4-Chloro-1-oxo-1lambda~5~-quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-90-3 | |
| Record name | Quinoline, 4-chloro-, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1-oxo-1lambda~5~-quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloroquinoline 1 Oxide
Classical Approaches to Quinoline (B57606) N-Oxide Formation
The foundational quinoline ring system is often constructed using well-established name reactions that have been refined over more than a century. These methods typically produce a substituted or unsubstituted quinoline core, which can then undergo N-oxidation.
A primary method for synthesizing quinoline N-oxides involves the direct oxidation of the corresponding quinoline. This transformation targets the nitrogen atom of the heteroaromatic ring. For the synthesis of 4-Chloroquinoline (B167314) 1-oxide, the direct oxidation of 4-chloroquinoline is a common approach. The reaction is typically carried out using strong oxidizing agents, such as peroxy acids. One widely used reagent for this purpose is 3-chloroperoxybenzoic acid (m-CPBA). The reaction involves dissolving 4-chloroquinoline in a suitable solvent like dichloromethane (B109758) (DCM) and adding m-CPBA, often at a reduced temperature initially, before allowing the reaction to proceed to completion at room temperature.
Table 1: Direct N-Oxidation of 4-Chloroquinoline
| Starting Material | Oxidizing Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloroquinoline | m-CPBA | Dichloromethane (DCM) | 0 °C to room temp, overnight | 99% |
Multi-component reactions (MCRs) provide an efficient means of constructing complex molecular structures like the quinoline scaffold in a single step from multiple starting materials. While these reactions build the core quinoline ring, subsequent steps of chlorination and N-oxidation would be required to arrive at the target compound. Several classical named reactions fall under this category and are fundamental to quinoline chemistry.
Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.
Doebner-von Miller Reaction : A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, yielding 2- and/or 4-substituted quinolines.
Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, typically under basic or acidic conditions, to form substituted quinolines.
Pfitzinger Reaction : This reaction combines isatin (B1672199) with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.
Gould-Jacobs Reaction : This process starts with an aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines, which can be further functionalized.
These MCRs and classical methods are valued for their ability to generate diverse quinoline scaffolds, which serve as crucial intermediates for more complex derivatives.
Table 2: Overview of Classical Quinoline Synthesis Reactions
| Reaction Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidant | Unsubstituted/Substituted Quinolines | |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | |
| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, α-Methylene Carbonyl | 2,3-Disubstituted Quinolines | |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acids | |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines |
Targeted Synthesis of 4-Chloroquinoline 1-oxide
More direct routes to 4-Chloroquinoline 1-oxide involve the strategic manipulation of functional groups on a pre-formed quinoline 1-oxide ring.
N-Oxidation : Quinoline is first oxidized to Quinoline 1-oxide.
Nitration : The Quinoline 1-oxide then undergoes nitration, typically using a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄), to introduce a nitro group at the 4-position, yielding 4-Nitroquinoline (B1605747) 1-oxide.
Chloro-de-nitration : The final step is the conversion of the nitro group to a chloro group. This can be achieved through various methods, including reaction with a chlorinating agent. A common procedure involves the neutralization of the nitrated compound from its acidic solution to yield the target 4-Chloroquinoline 1-oxide.
This multi-step process provides a reliable, albeit lengthy, route to the desired product.
An alternative targeted approach involves the chemical modification of other 4-substituted quinoline N-oxides. A prominent example is the conversion of a 4-hydroxyquinoline (B1666331) derivative. The synthesis can begin with the creation of 4-hydroxy-6,7-dimethoxyquinoline, which is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom.
The general strategy is as follows:
Synthesize a 4-hydroxyquinoline, for instance, via the Gould-Jacobs reaction.
Perform N-oxidation on the 4-hydroxyquinoline to produce 4-hydroxyquinoline 1-oxide.
Chlorinate the 4-hydroxyquinoline 1-oxide to replace the hydroxyl group at the C4 position with a chloro group. This transformation is commonly achieved using reagents such as phosphorus oxychloride (POCl₃).
This pathway offers a versatile method for accessing 4-chloroquinoline derivatives from readily available starting materials.
Modern and Sustainable Synthetic Innovations
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for quinoline synthesis. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
One notable innovation is the use of ultrasound irradiation. Sonochemical methods have been shown to accelerate reactions and improve the purity and yield of quinoline derivatives. For example, the synthesis of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine from 4,7-dichloroquinoline (B193633) and o-phenylenediamine (B120857) was achieved in 30 minutes in an ultrasonic bath, demonstrating a significant improvement over traditional thermal methods.
Other modern techniques include the development of novel catalytic systems, such as nanocatalysts, which offer high efficiency and recyclability. Transition-metal-catalyzed reactions, including palladium-catalyzed C-H activation and oxidative cyclization, have also opened new avenues for synthesizing complex quinoline structures under milder conditions. These advanced methods represent the ongoing evolution of quinoline synthesis, striving for greater efficiency and environmental compatibility.
Finally, the synthesized 4-Chloroquinoline 1-oxide (the free base) can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbenthamdirect.com This technology is particularly effective for the synthesis of heterocyclic compounds like quinoline derivatives. benthamdirect.com The combination of microwave irradiation with multicomponent reactions (MCRs) provides an efficient pathway for generating diverse and complex quinoline-based structures. researchgate.netacs.org
In the context of quinoline synthesis, microwave energy can significantly reduce reaction times from hours to minutes. For instance, a one-pot, three-component reaction to create novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment was successfully conducted under microwave irradiation at 125–135 °C, with reaction times ranging from just 8 to 20 minutes. acs.org Similarly, the synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride was achieved in a mere 50 seconds under microwave irradiation at 600 W. asianpubs.org
The use of green solvents, such as ionic liquids, in combination with microwave heating further enhances the environmental friendliness of these syntheses. A protocol for synthesizing 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline and various phenols demonstrated excellent yields (72-82%) in just 10 minutes when using the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as the reaction medium under microwave conditions. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis
| Reaction Type | Starting Materials | Conditions (Microwave) | Yield (MW) | Conditions (Conventional) | Yield (Conv.) | Reference |
|---|---|---|---|---|---|---|
| Hybrid Synthesis | Aminopyrazole, Diketone, Formyl-quinoline | DMF, 125–135 °C, 8-20 min | Good | DMF, Reflux, 8 h | Lower/Different Product | acs.org |
| Phenoxyquinoline Synthesis | 4,7-dichloroquinoline, Phenols | [bmim][PF6], 10 min | 72-82% | Not specified | Not specified | nih.gov |
| Dichloroquinoline Synthesis | Aniline, Malonic Acid, POCl₃ | 600 W, 50 sec | Good | Not specified | Not specified | asianpubs.org |
Solvent-Free and Environmentally Benign Approaches
The development of solvent-free and environmentally benign synthetic methods is a primary goal of green chemistry. These approaches aim to reduce waste, avoid the use of hazardous volatile organic solvents, and improve energy efficiency.
One notable solvent-free method involves the Friedländer synthesis of quinolines using a metal-free heterogeneous catalyst. Brønsted acid-functionalized graphitic carbon nitride (g-C3N4-CO-(CH2)3-SO3H) has been shown to be highly effective. Optimization studies revealed that a 10 wt% loading of this catalyst at 100 °C under solvent-less conditions maximized the quinoline yield within four hours. nih.gov The catalyst demonstrated excellent reusability, a key advantage of heterogeneous catalysis for sustainable industrial applications. nih.gov
The use of ionic liquids as green reaction media, as mentioned previously, is another important strategy. nih.gov Their low volatility, thermal stability, and ability to dissolve a wide range of reactants make them attractive alternatives to traditional solvents. The successful synthesis of 7-chloro-4-phenoxyquinolines in [bmim][PF6] highlights the potential of these solvents to facilitate reactions efficiently while minimizing environmental impact. nih.gov
Table 2: Environmentally Benign Approaches to Quinoline Synthesis
| Method | Catalyst / Medium | Key Advantages | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| Heterogeneous Catalysis | g-C3N4-CO-(CH2)3-SO3H | Solvent-free, Reusable catalyst | 100 °C | 4 h | nih.gov |
| Ionic Liquid Medium | [bmim][PF6] | Green solvent, High yields, Fast reaction (with MW) | Not specified | 10 min | nih.gov |
Metal-Free Catalysis in N-Oxide Synthesis
Transition-metal-free catalysis has gained significant traction as it avoids the cost, toxicity, and potential for product contamination associated with metal catalysts. Various metal-free strategies have been developed for the synthesis and functionalization of quinoline N-oxides.
One approach involves the use of Brønsted acids to catalyze the C8–H functionalization of quinoline N-oxides with ynamides. rsc.org This reaction proceeds through an intramolecular Friedel–Crafts-type mechanism. Another strategy employs hypervalent iodine(III) reagents, such as PhI(OAc)2 (PIDA), to achieve regioselective C2-alkylation of quinoline N-oxides using alcohols as the alkylating source. researchgate.net This method is operationally simple and works for a broad range of substrates, including quinoline, isoquinoline, and pyridine (B92270) N-oxides. researchgate.net
Furthermore, a novel method for the deoxygenative C2-H sulfonylation of quinoline N-oxides has been developed using sulfonyl chlorides in a system induced by carbon disulfide (CS2) and diethylamine (B46881) (Et2NH). nih.gov This reaction proceeds efficiently under mild, metal-free conditions, demonstrating wide substrate scope and functional group tolerance. The Petasis reaction, which traditionally involves boronic acids, has also been adapted for the C–H bond functionalization of quinoline N-oxides under external oxidant- and metal-free conditions. acs.org
Table 3: Overview of Metal-Free Catalytic Systems for Quinoline N-Oxide Functionalization
| Reaction Type | Catalyst/Reagent System | Position Functionalized | Key Features | Reference |
|---|---|---|---|---|
| Arylation/Alkenylation | Boronic Acids (Petasis Reaction) | C2 | Oxidant-free, One-step process | acs.org |
| Alkylation | PhI(OAc)₂ (PIDA) / Alcohols | C2 | Regioselective, Mild conditions | researchgate.net |
| Sulfonylation | CS₂ / Et₂NH / RSO₂Cl | C2 | Deoxygenative, Wide substrate scope | nih.gov |
| Functionalization with Ynamides | Brønsted Acid | C8 | Intramolecular Friedel-Crafts-type reaction | rsc.org |
Electrochemical Methods for N-Oxide Construction
Electrochemical synthesis offers a sustainable and powerful tool for organic chemistry, utilizing electrons as a clean reagent to drive chemical transformations. researchgate.netresearchgate.net This approach often proceeds under mild, reagent-free conditions with high atom economy.
The synthesis of quinoline N-oxides has been successfully achieved through the electrochemical reductive cyclization of various precursors. For instance, the cathodic reduction of o-nitrocinnamaldehydes or 2-nitrobenzyl β-ketoesters in a simple undivided electrolysis cell under constant current can produce a wide range of substituted quinoline N-oxides in yields up to 90%. researchgate.netresearchgate.net This method is scalable, as demonstrated by a successful 50-fold scale-up reaction. researchgate.net
Another innovative electrochemical route involves the reductive cyclization of 2-allylnitroarenes. Using Mg-graphite electrodes in an undivided cell, this method affords 2-substituted quinoline N-oxides in yields as high as 96%. thieme-connect.com Mechanistic studies suggest the reaction proceeds via a 1,5-hydrogen atom transfer within a nitroarene radical anion intermediate. thieme-connect.com These electrochemical methods represent a significant advance, providing clean and efficient pathways to quinoline N-oxide scaffolds. researchgate.netglobethesis.com
Table 4: Electrochemical Synthesis of Quinoline N-Oxides
| Precursor Type | Electrode System | Cell Type | Key Outcome | Yield | Reference |
|---|---|---|---|---|---|
| o-Nitrocinnamaldehydes | BDD / Pt | Undivided | Synthesis of diverse quinoline N-oxides | Good | researchgate.net |
| 2-Nitrobenzyl β-ketoesters | Not specified | Undivided | Selective synthesis, Scalable | Up to 90% | researchgate.net |
| 2-Allylnitroarenes | Mg-Graphite | Undivided | Synthesis of 2-substituted derivatives | Up to 96% | thieme-connect.com |
Reactivity and Mechanistic Investigations of 4 Chloroquinoline 1 Oxide
Nucleophilic Substitution Reactions at the Quinoline (B57606) Core
The presence of the electron-withdrawing chloro group at the C-4 position, coupled with the electronic influence of the N-oxide moiety, renders the quinoline core susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups onto the heterocyclic scaffold.
The chlorine atom at the C-4 position of 4-chloroquinoline (B167314) 1-oxide is an excellent leaving group, facilitating its displacement by a variety of nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. nih.govresearchgate.net This strategy is a primary route for synthesizing 4-substituted quinolines. nih.gov
The reaction is versatile, accommodating a range of nucleophiles including amines, alkoxides, and triazoles. For instance, the reaction of 4-chloroquinolines with amines is a common method for preparing 4-aminoquinolines, a scaffold present in numerous biologically active compounds. nih.gov Similarly, reaction with 1,2,4-triazole (B32235) can yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net The efficiency and outcome of these reactions are often dependent on the specific reaction conditions employed.
Table 1: Examples of Nucleophilic Substitution at the C-4 Position
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Alkylamines/Anilines | 4-Aminoquinolines | Direct coupling in solvents like alcohol or DMF at T > 120°C; use of bases (e.g., triethylamine); or acid catalysis (e.g., HCl). | nih.gov |
| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | Reaction in neutral, acidic, or basic media. | researchgate.net |
| Sodium Azide | 4-Azidoquinolines | Reaction in N-methylpyrrolidone (NMP) at room temperature. | researchgate.net |
| Hydrazine | 4-Hydrazinoquinolines | Reaction in boiling DMF. | researchgate.net |
The reaction pathways of nucleophilic substitution on the 4-chloroquinoline core are significantly influenced by the acidity or basicity of the reaction medium. researchgate.net The basicity of the aza group in the quinoline ring allows for acid catalysis. researchgate.net
In an acidic medium, the nitrogen atom of the quinoline ring or the oxygen of the N-oxide group can be protonated. This protonation increases the electron deficiency of the heterocyclic system, thereby activating it towards nucleophilic attack. This catalytic effect can be crucial for reactions with weaker nucleophiles. researchgate.netresearchgate.net For example, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from 4-chloroquinolines and 1,2,4-triazole shows a significant acid catalytic effect. researchgate.net Lewis acids, such as aluminum chloride, can also form complexes with the N-oxide, which substantially accelerates SNAr reactions by enhancing the electrophilicity of the quinoline core. researchgate.net
Conversely, basic conditions can also promote the reaction, particularly when the nucleophile is an acidic species like 1,2,4-triazole. A base can deprotonate the nucleophile, generating a more potent anionic nucleophile (e.g., the triazolide anion), which can then attack the C-4 position more readily. researchgate.net The choice between acidic, basic, or neutral conditions is therefore a critical parameter that can be tuned to optimize the reaction for specific substrates and nucleophiles. researchgate.net
The reactivity of the C-4 position towards nucleophilic attack is also modulated by the presence of other substituents on the quinoline ring. The electronic nature of these substituents can either enhance or diminish the electrophilicity of the substitution site. researchgate.net
The influence of substituents on the rate of methoxydechlorination of 4-chloroquinoline has been systematically studied. researchgate.net A clear trend was observed where electron-withdrawing groups (EWGs) increase the reaction rate, while electron-donating groups (EDGs) decrease it. researchgate.net
Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) significantly enhance the rate of nucleophilic substitution. By withdrawing electron density from the ring, they further polarize the C-Cl bond and stabilize the negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the reaction. researchgate.net
Electron-Donating Groups (EDGs): Substituents such as dimethylamino (-N(CH₃)₂) or methoxy (B1213986) (-OCH₃) groups decrease the reaction rate. These groups donate electron density to the quinoline system, which reduces the electrophilicity of the C-4 carbon and destabilizes the anionic intermediate. researchgate.netmdpi.com
Table 2: Influence of Substituents on Nucleophilic Substitution Reactivity
| Substituent Type | Example Group | Effect on Reactivity | Mechanism of Influence | Reference |
|---|---|---|---|---|
| Electron-Withdrawing | -NO₂ (Nitro) | Increases Rate | Stabilizes the anionic Meisenheimer intermediate through inductive and resonance effects. | researchgate.net |
| Electron-Donating | -N(CH₃)₂ (Dimethylamino) | Decreases Rate | Destabilizes the anionic intermediate by increasing electron density in the ring. | researchgate.net |
| Electron-Donating | -OCH₃ (Methoxy) | Decreases Rate | Reduces the electrophilicity of the C-4 carbon via resonance donation. | mdpi.com |
Deoxygenative Functionalization Pathways
Beyond substitution reactions, 4-chloroquinoline 1-oxide is a key substrate for deoxygenative functionalization. In these processes, the N-oxide group is not merely a spectator but an active participant, acting as an internal directing group to guide the regioselective activation of otherwise unreactive C-H bonds. This approach is a powerful strategy for C-2 and C-8 functionalization of the quinoline core. researchgate.net
The N-oxide moiety is an effective directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.net The oxygen atom can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), forming a metallacyclic intermediate. rsc.orgnih.gov This chelation brings the catalyst into close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization. The facility of C-2 functionalization is attributed to the proximity of the C2-H bond to the directing N-oxide group. nih.gov
This strategy allows for the introduction of various aryl, alkyl, or heteroatom-containing groups at positions that are difficult to access through classical methods. The reaction often proceeds with concomitant removal of the N-oxide oxygen atom, leading directly to the functionalized quinoline product.
The C-2 position of quinoline N-oxides is a primary site for C-H activation directed by the N-oxide group. mdpi.comnih.gov A variety of catalytic systems have been developed to achieve C-2 arylation, alkenylation, amination, and heteroarylation.
Palladium catalysis is widely employed for this transformation. For example, Pd(OAc)₂ can catalyze the C-2 arylation of quinoline N-oxide with benzene (B151609). mdpi.com Computational studies on Pd(II)-catalyzed reactions show a preference for C-2 activation under certain conditions, such as with palladium acetate (B1210297) in acetic acid. rsc.org Copper-catalyzed reactions have also been developed for C-2 amination and sulfoximination. mdpi.com
A notable advancement is the development of metal- and additive-free methods. For instance, a highly efficient deoxygenative C-2 heteroarylation has been achieved using N-sulfonyl-1,2,3-triazoles as the coupling partner. beilstein-journals.org The reaction proceeds through a nucleophilic attack of the N-oxide onto the sulfonyl group, followed by a rearrangement and elimination sequence that transfers the triazolyl group to the C-2 position with excellent regioselectivity. beilstein-journals.org Electronically rich groups like methyl or methoxy at other positions on the quinoline N-oxide are well-tolerated in these C-2 functionalization reactions. beilstein-journals.org
Table 3: Selected C-2 Functionalization Strategies for Quinoline N-Oxides
| Functionalization Type | Catalyst/Reagent | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂ | Benzene | Palladium-catalyzed double C-H activation. | mdpi.com |
| Amination | Cu Catalyst | Aliphatic Secondary Amines | Copper-catalyzed C-H/N-H dehydrogenative coupling. | mdpi.com |
| Sulfoximination | CuBr | S-methyl-S-phenylsulfoximine | Copper-catalyzed dual C-H/N-H dehydrogenative coupling. | mdpi.com |
| Alkenylation | Pd/Cu bicatalytic system | Bromoalkenes | Proceeds through a heteroarylcopper intermediate. | mdpi.com |
| Heteroarylation (Triazolylation) | Metal-free | N-sulfonyl-1,2,3-triazoles | Step-economical, proceeds at room temperature with high regioselectivity. | beilstein-journals.org |
Regioselective C-H Activation via N-Oxide Directing Groups
C-8 Functionalization Protocols
The N-oxide group in quinoline 1-oxides serves as an effective directing group for the functionalization of the C-8 position, a site that is otherwise challenging to functionalize selectively. chemrxiv.org This is typically achieved through transition metal-catalyzed C-H activation, where the metal center coordinates to the N-oxide oxygen, facilitating the activation of the peri C-H bond. While direct C-8 functionalization of 4-chloroquinoline 1-oxide is not extensively detailed in the reviewed literature, the reactivity of related substituted quinoline N-oxides provides valuable insights into the expected chemical behavior.
Various transition metals, including rhodium, palladium, and iridium, have been employed to catalyze the C-8 functionalization of quinoline N-oxides. nih.gov For instance, rhodium(III) catalysts have been shown to be highly effective for a variety of C-8 functionalization reactions, including alkylation, alkynylation, amidation, and bromination. chemrxiv.orgacs.org The general mechanism involves the formation of a five-membered rhodacycle intermediate, which is key to the regioselective C-8 functionalization. chemrxiv.org
Palladium-catalyzed C-8 arylation of quinoline N-oxides has also been developed, offering a complementary method to rhodium catalysis. nih.govutrgv.eduresearchgate.netnih.govresearchgate.net These reactions often proceed with high selectivity for the C-8 position over the electronically favored C-2 position, highlighting the strong directing effect of the N-oxide group. nih.govutrgv.edunih.gov The substrate scope of these reactions is generally broad, tolerating a variety of functional groups on both the quinoline N-oxide and the coupling partner. nih.govutrgv.edunih.gov The tolerance for halogen substituents, such as in 4-bromoquinoline (B50189) N-oxide, in related C-H functionalization reactions suggests that 4-chloroquinoline 1-oxide would be a viable substrate for similar transformations. nih.gov
The following table summarizes representative C-8 functionalization reactions of substituted quinoline N-oxides, which can be considered analogous to the expected reactivity of 4-chloroquinoline 1-oxide.
| Catalyst | Coupling Partner | Functionalization | Solvent | Temp (°C) | Yield (%) | Ref |
| [RhCpCl2]2/AgSbF6 | N-Bromosuccinimide | Bromination | TFE | 80 | 95 | chemrxiv.org |
| [RhCpCl2]2/AgSbF6 | TsN3 | Amidation | DCE | 80 | 92 | chemrxiv.org |
| Pd(OAc)2 | Arylboronic Acid | Arylation | Toluene | 110 | 85 | researchgate.net |
| Pd(OAc)2 | Diaryliodonium Salts | Arylation | AcOH | 100 | 88 | researchgate.net |
| [IrCp*Cl2]2/AgSbF6 | Tosyl azide | Amidation | DCE | 80 | 90 | thieme-connect.de |
Photo-Induced Radical Generation and Reactivity
The N-O bond in quinoline 1-oxides is susceptible to photochemical cleavage, a property that can be harnessed for the generation of radical species. This has been demonstrated in the context of Minisci-type alkylations, where a photoactive ester derived from a quinoline N-oxide facilitates the generation of alkyl radicals under visible light irradiation. nih.gov
In a notable example, the addition of a tert-butyl radical to 4-chloroquinoline was achieved using a photoactive ester based on a quinoline N-oxide core. nih.gov The reaction proceeds via the photoinduced fragmentation of the N-O bond of the ester, which then enables the decarboxylative generation of the alkyl radical. This radical subsequently adds to the protonated 4-chloroquinoline at the C-2 position. The process is efficient, with the reaction delivering a 90% isolated yield of 2-tert-butyl-4-chloroquinoline when degassed. nih.gov This demonstrates a powerful, metal-free method for the C-H functionalization of electron-deficient heterocycles like 4-chloroquinoline.
The reaction conditions for the photo-induced Minisci alkylation of 4-chloroquinoline are summarized in the table below.
| Substrate | Radical Source | Photoactive Ester | Solvent | Light Source | Yield (%) | Ref |
| 4-Chloroquinoline | Pivalic Acid | PQCNO | Acetonitrile | Visible Light | 90 | nih.gov |
Rearrangement Reactions Involving the N-Oxide Functionality
Quinoline N-oxides can undergo rearrangement reactions, particularly under photochemical conditions, leading to the formation of various isomers. rsc.orgrsc.orgacs.org A common rearrangement pathway involves the light-induced isomerization of quinoline N-oxides to quinolin-2(1H)-ones. rsc.org This transformation is believed to proceed through an oxaziridine (B8769555) intermediate, which then rearranges to the final product. wur.nl
The presence of substituents on the quinoline ring can influence the course of these photorearrangements. While specific studies on the rearrangement of 4-chloroquinoline 1-oxide are not extensively detailed, the general principles of quinoline N-oxide photochemistry suggest that it would likely undergo a similar isomerization to yield 4-chloroquinolin-2(1H)-one. The electron-withdrawing nature of the chlorine atom at the 4-position may influence the electronic properties of the excited state and the stability of the intermediates, potentially affecting the efficiency and regioselectivity of the rearrangement.
In some cases, the photoreactions of quinoline N-oxides can also lead to the formation of 3,1-benzoxazepines and other minor products, depending on the reaction conditions and the substitution pattern of the quinoline ring. rsc.org
Molecular Complexation and Donor-Acceptor Interactions
The N-oxide functionality in 4-chloroquinoline 1-oxide imparts a dipolar character to the molecule, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This electronic distribution allows the oxygen atom to act as a Lewis base or a hydrogen bond acceptor, enabling the formation of molecular complexes with various Lewis acids and other electron acceptors. researchgate.net
For instance, 4-nitroquinoline (B1605747) 1-oxide has been shown to form a molecular complex with aluminum chloride, where the aluminum chloride acts as an electron acceptor. researchgate.net In this complex, the donor-acceptor interaction involves the oxygen atom of the N-oxide group. Interestingly, this complexation facilitates the nucleophilic substitution of the nitro group by a chloride ion, leading to the formation of 4-chloroquinoline 1-oxide. researchgate.net This reactivity highlights the ability of the N-oxide to act as an effective donor and to activate the quinoline ring towards nucleophilic attack.
Furthermore, quinoline derivatives, in general, can participate in donor-acceptor interactions where the quinoline ring itself acts as a π-electron donor. nih.gov These interactions are important in the context of drug-receptor binding and the formation of charge-transfer complexes. nih.gov The electronic properties of 4-chloroquinoline 1-oxide, influenced by both the electron-withdrawing chloro group and the N-oxide functionality, would modulate its ability to participate in such π-stacking and charge-transfer interactions. The complexation behavior of 4-nitroquinoline 1-oxide with deoxyribodinucleotides has been studied, demonstrating its ability to intercalate into DNA, a process driven by donor-acceptor interactions. nih.gov
Advanced Spectroscopic Characterization for Structural and Electronic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-chloroquinoline (B167314) 1-oxide hydrochloride, both ¹H and ¹³C NMR provide indispensable data for assigning the positions of protons and carbon atoms, respectively, confirming the quinoline (B57606) ring structure and the influence of the chloro and N-oxide functional groups.
Proton NMR analysis of the free base, 4-chloroquinoline 1-oxide, in a deuterated solvent like DMSO-d₆, reveals characteristic signals for the six aromatic protons on the quinoline ring system. dtu.dkchemicalbook.com The N-oxide group significantly influences the electron density of the ring, causing notable downfield shifts for adjacent protons, particularly H-2 and H-8. The formation of the hydrochloride salt, through protonation of the N-oxide oxygen, would be expected to further deshield these protons, leading to additional downfield shifts in the spectrum.
A representative ¹H NMR spectrum of 4-chloroquinoline 1-oxide shows distinct multiplets and doublets corresponding to the protons on both the pyridine (B92270) and benzene (B151609) portions of the quinoline core. chemicalbook.com The signals are typically observed in the aromatic region of the spectrum, consistent with the heterocyclic aromatic nature of the molecule.
Table 1: ¹H NMR Spectral Data for 4-Chloroquinoline 1-oxide Data obtained in DMSO-d₆ at 400 MHz. chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.62 - 8.56 | m | - | H-2, H-8 (Overlapping) |
| 8.24 - 8.19 | m | - | H-5 |
| 7.97 - 7.86 | m | - | H-6, H-7 (Overlapping) |
While specific experimental ¹³C NMR data for 4-chloroquinoline 1-oxide or its hydrochloride salt are not extensively documented in readily available literature, the expected chemical shifts can be inferred based on the known effects of the substituents on the quinoline framework. The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to the chlorine (C-4) would be significantly affected, as would the carbons adjacent to the N-oxide group (C-2 and C-8a). The deshielding effect of the N-oxide group would shift the C-2 and C-4 signals downfield compared to the parent 4-chloroquinoline. thieme-connect.de Similar to ¹H NMR, protonation to form the hydrochloride salt would likely induce further downfield shifts, particularly for carbons in proximity to the protonated N-oxide group.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-chloroquinoline 1-oxide hydrochloride is expected to show several characteristic absorption bands.
A key vibration is the N-O stretching band, which is a strong indicator of the N-oxide functionality. For 4-chloroquinoline 1-oxide, this band has been reported around 1300 cm⁻¹. dss.go.th Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic quinoline ring, aromatic C-H stretching, and a C-Cl stretching band. The presence of the hydrochloride would introduce a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the O-H⁺ stretch from the protonated N-oxide.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic C-H |
| 2400 - 2800 | O-H⁺ Stretch | N⁺-OH |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Ring |
| ~1300 | N-O Stretch | N-Oxide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. The molecular formula for 4-chloroquinoline 1-oxide is C₉H₆ClNO, with a molecular weight of approximately 179.6 g/mol . chemicalbook.com The hydrochloride salt (C₉H₇Cl₂NO) would not typically be observed as an intact entity in standard electron ionization (EI) mass spectrometry; instead, the spectrum would reflect the free base.
The mass spectrum of 4-chloroquinoline 1-oxide would show a molecular ion peak (M⁺) at m/z ≈ 179/181, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely involve the loss of an oxygen atom from the N-oxide group to give a fragment at m/z 163/165, corresponding to the 4-chloroquinoline radical cation. Subsequent fragmentation could involve the loss of a chlorine atom or the breakdown of the quinoline ring.
Table 3: Predicted Key Ions in the Mass Spectrum of 4-Chloroquinoline 1-oxide
| m/z Value | Predicted Ion | Description |
|---|---|---|
| 179 / 181 | [C₉H₆ClNO]⁺ | Molecular Ion (M⁺) |
| 163 / 165 | [C₉H₆ClN]⁺ | [M-O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorptions in the UV region. The parent quinoline molecule shows absorption maxima (λ_max) in the ranges of 220–230 nm, 270–280 nm, and 310–320 nm, corresponding to π→π* transitions. thieme-connect.de
For 4-chloroquinoline 1-oxide, the presence of the N-oxide and chloro substituents would be expected to modify these transitions. The N-oxide group, acting as an auxochrome, typically causes a bathochromic (red) shift in the absorption bands compared to the parent quinoline. The formation of the hydrochloride salt and the associated protonation of the N-oxide would further alter the electronic structure, likely leading to additional shifts in the absorption maxima. Specific experimental λ_max values for the title compound are not widely reported, but the spectrum is expected to be characteristic of a substituted quinoline N-oxide system.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
The study of this related complex confirms the planarity of the quinoline ring system and details how the N-oxide group can participate in hydrogen bonding. In the hydrochloride salt, one would expect a strong hydrogen bond between the protonated N-oxide oxygen and the chloride anion.
Table 4: Crystallographic Data for the Related Compound bis(4-chloroquinoline-N-oxide)hydrogen tribromide This data is for a related complex, not the hydrochloride salt. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Data not specified |
| Space Group | Data not specified |
Computational Chemistry and Theoretical Modeling of 4 Chloroquinoline 1 Oxide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study quinoline (B57606) derivatives, offering valuable information on their kinetic and thermodynamic stability, molecular interactions, and electronic properties. nih.govrsc.org For 4-Chloroquinoline (B167314) 1-oxide, DFT calculations are instrumental in understanding its fundamental chemical nature.
One of the primary applications of DFT is the optimization of molecular geometry to determine the most stable three-dimensional arrangement of atoms. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net For quinoline and its derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate optimized bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
The optimized structure of 4-Chloroquinoline 1-oxide reveals a planar quinoline ring system. The introduction of the N-oxide and the chlorine atom at the 4-position induces changes in the bond lengths and angles compared to unsubstituted quinoline. These structural parameters are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.
Below is a representative table of calculated structural parameters for a quinoline derivative, illustrating the type of data obtained from DFT geometry optimization.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-C3 | 1.37 |
| N1-C2 | 1.32 |
| C4-Cl | 1.75 |
| ∠(N1-C2-C3) | 122.5 |
| ∠(C3-C4-Cl) | 120.8 |
| Note: This table contains hypothetical data for illustrative purposes. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
For 4-Chloroquinoline 1-oxide, the distribution of the HOMO and LUMO provides insights into the reactive sites. Typically, the HOMO is localized over the electron-rich regions of the molecule, while the LUMO is found in electron-deficient areas. researchgate.net DFT calculations can map these orbitals, showing that the N-oxide group significantly influences the electronic distribution.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| Energy Gap (ΔE) | 4.4 |
| Note: This table contains hypothetical data for illustrative purposes. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue represents positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net
For 4-Chloroquinoline 1-oxide, the MEP map would likely show a significant negative potential around the oxygen atom of the N-oxide group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The chlorine atom and the quinoline ring's carbon atoms would exhibit varying degrees of positive and negative potential, influencing their reactivity.
Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. wikipedia.org Named after Kenichi Fukui, these indices quantify how the electron density at a specific point changes when an electron is added or removed. rowansci.com There are three main types of Fukui functions: f(+) for nucleophilic attack (electron acceptance), f(-) for electrophilic attack (electron donation), and f(0) for radical attack. rowansci.comsubstack.com By calculating these indices for each atom in 4-Chloroquinoline 1-oxide, researchers can pinpoint the most likely sites for various types of chemical reactions. faccts.de
Certain quinoline derivatives can exist in different tautomeric forms. nih.gov DFT calculations are highly effective in studying the thermodynamic equilibrium between these tautomers. mdpi.com By calculating the total energies of the different possible tautomers of a substituted 4-Chloroquinoline 1-oxide, it is possible to determine their relative stabilities and predict the predominant form under given conditions. The inclusion of solvent effects in these calculations is often crucial for obtaining results that correlate well with experimental observations. nih.gov
The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used within DFT calculations to simulate the effects of a solvent on the molecular properties of 4-Chloroquinoline 1-oxide. These calculations can provide insights into how the solvent affects the molecule's geometry, electronic structure, and reactivity indices, leading to a more accurate understanding of its behavior in solution.
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 4-chloroquinoline 1-oxide. These computational methods can map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of how reactions proceed at a molecular level.
While specific mechanistic studies on 4-chloroquinoline 1-oxide hydrochloride are not extensively documented in publicly available literature, the principles can be illustrated by examining theoretical investigations of similar quinoline derivatives. For example, DFT calculations have been successfully employed to study the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions in chloroquinolines. Such studies have shown that the carbon atom at the 4-position of the quinoline ring is often more susceptible to nucleophilic attack due to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position. This theoretical observation aligns with the experimentally observed regioselectivity in many cases.
The following table illustrates the type of data that can be generated from quantum chemical calculations to elucidate reaction mechanisms, using a hypothetical nucleophilic substitution reaction on 4-chloroquinoline 1-oxide as an example.
| Parameter | Calculated Value (Illustrative) | Implication for Reaction Mechanism |
|---|---|---|
| Activation Energy (kcal/mol) | 15.8 | Indicates the energy barrier for the reaction to occur. |
| Transition State Geometry | Formation of a Meisenheimer-like intermediate | Provides the structure of the highest energy point along the reaction coordinate. |
| Reaction Enthalpy (kcal/mol) | -5.2 | Indicates the overall energy change of the reaction (exothermic in this case). |
Correlation of Theoretical Predictions with Experimental Observables
A crucial aspect of computational chemistry is the validation of theoretical models by comparing calculated properties with experimental data. This correlation provides confidence in the accuracy of the computational methods and allows for a more robust interpretation of both theoretical and experimental results.
For quinoline derivatives, a common approach is to compare calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), with experimentally measured spectra. For instance, DFT calculations have been used to predict the vibrational spectra of various substituted quinolines. The calculated frequencies are often scaled to account for systematic errors in the theoretical methods, and the resulting theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.
The table below presents a hypothetical correlation between experimental and DFT-calculated 13C NMR chemical shifts for 4-chloroquinoline 1-oxide. Such comparisons are vital for confirming the accuracy of the computational model.
| Carbon Atom | Experimental 13C Chemical Shift (ppm) (Hypothetical) | Calculated 13C Chemical Shift (ppm) (Hypothetical) | Difference (ppm) |
|---|---|---|---|
| C2 | 149.5 | 150.1 | -0.6 |
| C3 | 125.8 | 126.3 | -0.5 |
| C4 | 138.2 | 138.9 | -0.7 |
| C4a | 128.9 | 129.5 | -0.6 |
| C5 | 129.7 | 130.2 | -0.5 |
| C6 | 124.3 | 124.9 | -0.6 |
| C7 | 130.1 | 130.7 | -0.6 |
| C8 | 120.5 | 121.0 | -0.5 |
| C8a | 142.6 | 143.2 | -0.6 |
Applications in Organic Synthesis As a Building Block
Precursor for Diverse Quinoline (B57606) Derivatives
The strategic placement of the N-oxide and the 4-chloro group on the quinoline scaffold allows chemists to orchestrate a variety of transformations to build molecular complexity. The N-oxide can act as a temporary directing group that is later removed, or it can be retained in the final product, depending on the desired outcome.
The functionalization of the 4-chloroquinoline (B167314) 1-oxide scaffold can be selectively directed to three key positions: C-2, C-4, and C-8.
C-2 Functionalization: The presence of the N-oxide group electronically activates the C-2 position, making it susceptible to attack by various nucleophiles and radical species. This has been exploited in a range of metal-catalyzed and metal-free reactions. For instance, copper-catalyzed methods enable the direct introduction of alkyl, aryl, and alkenyl groups using Grignard reagents. nih.gov This transformation is highly regioselective for the C-2 position, even in the presence of the reactive 4-chloro group. nih.gov Furthermore, metal-free protocols have been developed for C-2 heteroarylation, providing efficient access to complex derivatives like α-triazolylquinolines under mild conditions. nih.gov These deoxygenative reactions proceed through the nucleophilic attack of the N-oxide on an aminating source, leading to the formation of a C-N bond at the C-2 position. nih.gov
C-4 Functionalization: The electron-withdrawing nature of the quinoline nitrogen and the N-oxide group makes the C-4 position highly electrophilic, facilitating the displacement of the chloro substituent by a variety of nucleophiles. This classic nucleophilic aromatic substitution (SNAr) pathway is a cornerstone of its utility. A wide range of nitrogen nucleophiles, such as primary and secondary amines, can be used to synthesize 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, other nucleophiles like thiols and alkoxides can be employed to install new functionalities at this position. mdpi.com Phase-transfer catalysis has also been used to react 4-chloroquinoline 1-oxide with carbanions, such as that derived from α-phenylpropionitrile, to form new C-C bonds at the C-4 position. clockss.org
C-8 Functionalization: The N-oxide group also serves as an effective directing group for transition-metal-catalyzed C-H activation at the remote C-8 position. chemrxiv.orgresearchgate.net This strategy provides a powerful tool for introducing functional groups at the carbocyclic ring of the quinoline system, a transformation that is often challenging to achieve selectively. Rhodium(III)-catalyzed reactions, for example, have been used for the C-8 alkylation of quinoline N-oxides with olefins. researchgate.net This approach leverages the formation of a cyclometalated intermediate involving the N-oxide oxygen and the C-8 position, guiding the functionalization with high regioselectivity. chemrxiv.orgrsc.org Metal-free methods for C-8 functionalization have also been developed, such as the reaction of quinoline N-oxides with ynamides catalyzed by a Brønsted acid. rsc.org
The following table summarizes the diverse functionalization strategies for the 4-chloroquinoline 1-oxide scaffold.
| Position | Reaction Type | Reagents/Conditions | Resulting Functionality |
| C-2 | Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles, rt | α-Triazolyl |
| C-2 | Deoxygenative Alkylation/Arylation | Grignard reagents (RMgX), Cu catalyst, LiF | Alkyl, Aryl, Alkenyl |
| C-4 | Nucleophilic Substitution (SNAr) | Amines (RNH₂), heat | Amino (RNH-) |
| C-4 | Nucleophilic Substitution (SNAr) | Thiourea, fusion | Sulfanyl (-SH) |
| C-4 | Nucleophilic Substitution (SNAr) | α-phenylpropionitrile, NaOH, PTC | α-cyano-α-phenylethyl |
| C-8 | C-H Alkylation | Olefins, [RhCpCl₂]₂, AgSbF₆ | Alkyl |
| C-8 | C-H Amidation | CF₃CONH₂, [RhCpCl₂]₂, PhI(OAc)₂ | Trifluoroacetamido |
| C-8 | C-H Functionalization | Ynamides, Brønsted acid | Alkenyl |
Formation of Fused Heterocyclic Systems
Functionalized quinolines derived from 4-chloroquinoline 1-oxide are valuable intermediates for constructing more complex, fused heterocyclic systems. The substituents introduced at the C-2, C-3 (via subsequent reactions), and C-4 positions can be elaborated into new rings, leading to polycyclic structures of medicinal and material interest.
A prominent example is the synthesis of pyrrolo[3,4-b]quinolines. These structures can be assembled from precursors like 2-chloroquinoline-3-carbaldehyde (B1585622). This specific precursor can be envisioned as being synthesized from a quinoline N-oxide backbone through functionalization steps. The Vilsmeier-Haack reaction, for instance, is a known method for introducing a carbaldehyde group onto activated aromatic rings, and the reactivity of the N-oxide could facilitate such transformations. By first functionalizing the quinoline core and then performing cyclization reactions, 4-chloroquinoline 1-oxide acts as a strategic starting material for these more complex scaffolds. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid leads to the formation of the fused 1H-pyrrolo[3,4-b]quinolin-3(2H)-one system.
Derivatization Strategies for Analytical and Synthetic Purposes
Beyond its role as a precursor for complex scaffolds, 4-chloroquinoline 1-oxide can be derivatized to create molecules with specific functions for analytical chemistry or to enable advanced synthetic strategies.
The quinoline ring system is a component of many known dyes and fluorescent probes. While 4-chloroquinoline 1-oxide itself is not intensely colored or fluorescent, its functional handles at the C-2, C-4, and C-8 positions provide ideal points for the attachment or in-situ formation of chromophoric and fluorophoric groups. By introducing substituents that extend the π-conjugated system of the quinoline nucleus, it is possible to tune the molecule's absorption and emission properties.
For example, nucleophilic substitution at the C-4 position with an aromatic amine or C-C coupling reactions at the C-2 or C-8 positions with aryl groups can create extended π-systems, shifting the absorption of light into the visible region and potentially inducing fluorescence. This principle is widely used in the design of molecular probes. Although specific examples starting directly from 4-chloroquinoline 1-oxide are not prevalent in the reviewed literature, the synthetic potential is clear. The broader class of phenanthroline-based compounds, which share structural similarities with quinolines, includes reagents like 4,7-phenanthroline-5,6-dione (phanquinone) that are used as fluorogenic labeling reagents for analytical purposes, such as the HPLC-fluorescence determination of amino acids. nih.gov This highlights the inherent potential of related heterocyclic scaffolds for such applications.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to re-synthesize the entire molecule from scratch.
The reactivity of the quinoline N-oxide moiety is particularly well-suited for LSF. The mild and highly regioselective conditions developed for C-2 functionalization have been shown to be compatible with complex molecular architectures. nih.govcolab.ws For instance, the deoxygenative C-2 heteroarylation protocol has been successfully applied to modify natural products, demonstrating its utility in LSF. nih.gov This allows chemists to take a quinoline-containing bioactive compound, convert it to its N-oxide, and then selectively introduce a new functional group at the C-2 position. This approach provides a streamlined path to diversify complex quinoline alkaloids and synthetic pharmaceuticals, potentially improving their potency, selectivity, or pharmacokinetic properties.
Future Perspectives in Quinoline N Oxide Research
Advancements in Sustainable and Green Chemical Synthesis
There is a growing emphasis on developing environmentally friendly synthetic routes to quinoline (B57606) and its derivatives. acs.orgijpsjournal.com This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions, such as photocatalysis. researchgate.netrsc.orgsid.ir Light-induced and photocatalytic methods are being explored for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides, offering highly atom-economical and greener alternatives to traditional methods. researchgate.netrsc.orgrsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Computational tools, including AI and machine learning, are increasingly being used to predict the outcomes of chemical reactions and to design novel synthetic pathways. These technologies can accelerate the discovery of new reactions and optimize conditions for the synthesis of complex quinoline N-oxide derivatives.
Exploration of Novel Reactivity Modes and Catalytic Systems
Researchers are continuously exploring new ways to functionalize the quinoline N-oxide scaffold. researchgate.net This includes the development of novel catalytic systems that can achieve previously inaccessible transformations or improve the selectivity of existing reactions. rsc.orgresearchgate.net Metal-free protocols are also gaining traction, offering milder and more sustainable approaches to C-H functionalization and other transformations. beilstein-journals.orgnih.gov For example, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been developed, providing efficient access to α-triazolylquinolines under mild conditions. beilstein-journals.orgnih.gov
Q & A
Q. What are the established synthetic routes for 4-chloroquinoline 1-oxide hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via oxidation of 4-chloroquinoline using meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. For example, a procedure using 74b (2.05 g, 12.53 mmol) and m-CPBA (3.24 g, 18.80 mmol) in DMSO-d6 yielded a white solid with 99% efficiency, as confirmed by H NMR (δ 8.62–8.56 ppm for aromatic protons) . Optimization involves adjusting molar ratios (e.g., 1:1.5 substrate-to-oxidant) and reaction time (12–24 hrs). Purity can be enhanced via recrystallization in ethanol or chromatography using silica gel .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- H NMR : Aromatic protons appear as multiplets in δ 8.6–7.7 ppm, with a distinct singlet for the N-oxide proton .
- Mass Spectrometry : Molecular ion peaks at m/z 216.068 (calculated for CHClNO) confirm the molecular weight .
- IR Spectroscopy : Absorbance bands at 1350–1230 cm indicate N-O stretching . Always cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry.
Q. How should researchers assess the stability of this compound under varying storage conditions?
Stability studies should monitor degradation via HPLC under:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
- pH : Avoid aqueous solutions below pH 5, where hydrolysis of the N-oxide group may occur .
- Light Exposure : UV-Vis spectroscopy can detect photodegradation products (e.g., quinoline derivatives).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 4-chloroquinoline 1-oxide in nucleophilic substitution reactions?
The N-oxide group enhances electrophilicity at the 4-position, facilitating substitution. For instance, nitration at the 3-position (using HNO/HSO) generates 4-chloro-3-nitroquinoline 1-oxide, where the nitro group acts as a leaving group in subsequent reactions . Kinetic studies using O isotopic labeling can track oxygen transfer during substitution .
Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?
Discrepancies often arise from:
- Reagent Purity : Commercial m-CPBA may contain impurities; recrystallize before use.
- Workup Methods : Column chromatography vs. precipitation affects recovery (e.g., 10% yield for 4-chloro-3-quinolyl benzoate vs. <10% for other derivatives) .
- Analytical Sensitivity : Use LC-MS to detect low-abundance byproducts.
Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?
- HPLC-DAD : Employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid to separate impurities (e.g., unreacted 4-chloroquinoline).
- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 179.0 for dechlorinated byproducts) .
- NMR Relaxometry : Detect residual solvents (e.g., DMSO) using C NMR T relaxation times.
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize variability .
- Data Validation : Use triplicate experiments and statistical analysis (e.g., RSD <5%) for yield reports .
- Ethical Compliance : Adhere to institutional guidelines for handling carcinogenic intermediates (e.g., nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
